The synthesis of Tifluadom involves a multi-step chemical process. The primary method includes the reaction of 5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-ylmethylamine with thiophene-3-carboxylic acid chloride. This reaction is typically facilitated by a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are carefully controlled to prevent decomposition and ensure high yield and purity of the final product.
The molecular structure of Tifluadom can be represented by its IUPAC name and molecular formula. The compound features a complex arrangement that includes a benzodiazepine core fused with a thiophene moiety.
Tifluadom participates in various chemical reactions that allow for modifications of its structure and enhance its pharmacological properties.
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Mild conditions |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Sodium methoxide | Base-catalyzed |
Tifluadom's mechanism of action is primarily attributed to its selective binding to the kappa-opioid receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological effects.
Tifluadom exhibits several notable physical and chemical properties relevant to its applications in research and potential therapeutic use.
The compound's stability can be influenced by environmental factors such as pH and temperature, which are critical during both synthesis and application.
Tifluadom has diverse applications across multiple scientific fields due to its unique pharmacological profile.
The benzodiazepine scaffold has long been exploited for its conformational flexibility and bioavailability, but tifluadom emerged amid growing interest in "atypical" benzodiazepines lacking GABAA activity. Early research in the 1980s revealed that subtle modifications to the core 1,4-benzodiazepine structure could redirect binding affinity toward entirely unrelated receptor families. Tifluadom’s discovery was catalyzed by systematic screening of 2-(aminomethyl)- and 3-(aminomethyl)-substituted benzodiazepines for non-GABA effects [2]. This effort identified compounds like GYKI-52,466 (an AMPA receptor modulator) and GYKI-52895 (a dopamine reuptake inhibitor), demonstrating the scaffold’s capacity for diverse receptor interactions [1]. Tifluadom exemplified this trend most strikingly by binding opioid receptors with high selectivity. Electrophysiological studies in conscious dogs confirmed this divergence: while classical benzodiazepines (e.g., diazepam) induced EEG changes reversible by flumazenil (a GABAA antagonist), tifluadom’s effects persisted despite GABAA blockade but were reversed by κ-opioid antagonists like MR 2266 [6]. This cemented its status as a mechanistic outlier, leveraging the benzodiazepine chemotype for non-canonical neuropharmacology.
Tifluadom’s κ-opioid activity emerged from targeted structural modifications of the benzodiazepine core. Key alterations include:
Binding assays confirmed tifluadom’s nanomolar affinity for KOR (IC₅₀ ≈ 1–10 nM) with >1,000-fold selectivity over μ- or δ-opioid receptors [1] [3]. Functionally, this translated to potent κ-agonist effects:
Unexpectedly, tifluadom also exhibited peripheral cholecystokinin-A (CCK-A) receptor antagonism (IC₅₀ = 47 nM in pancreatic membranes). This dual activity (KOR agonism/CCK-A antagonism) may synergistically contribute to appetite stimulation, as CCK-A antagonists suppress satiety signals [2] [5]. Structure-activity relationship (SAR) studies leveraged this insight to design "tifluadom-like" benzodiazepines with tunable KOR/CCK-A polypharmacology [2].
Table 2: Structure-Activity Relationships in Tifluadom Analogues
Modification Site | Structural Change | Impact on κ-Opioid Affinity | Impact on CCK-A Affinity | Functional Consequence |
---|---|---|---|---|
C2-Aminomethyl Side Chain | Replacement with alkyl | ↓↓↓ Loss | ↓↓ Loss | Abolishes opioid activity |
Thiophene-3-carboxamide | Substitution with phenyl | ↓ Moderate loss | ↓↓↓ Loss | Reduces CCK-A antagonism potency |
N1-Methyl Group | Demethylation | ↓↓ Significant loss | ↔ Unchanged | May restore GABAA activity |
Benzodiazepine Ring | Expansion to triazole | Variable | ↑↑ Enhancement | Shifts primary activity to CCK receptors |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7